N-Methyl-1H-pyrrole-2-carboxamide
Description
Significance of Pyrrole-2-carboxamide Scaffolds in Heterocyclic Chemistry
The pyrrole-2-carboxamide scaffold is a fundamental structural motif found in a multitude of natural and synthetic compounds exhibiting a wide range of biological activities. researchgate.netnih.govresearchgate.net This framework is a key component in various pharmacologically active agents, including those with antibacterial, antiviral, anticancer, and anti-inflammatory properties. researchgate.net The versatility of the pyrrole (B145914) ring, coupled with the hydrogen bonding capabilities of the carboxamide group, allows for diverse chemical modifications to create extensive libraries of compounds for biological screening. nih.gov
The planarity of the pyrrole ring and the potential for substitution at multiple positions enable the fine-tuning of the molecule's steric and electronic properties. This adaptability is crucial for optimizing interactions with biological targets. nih.govmdpi.com Researchers have demonstrated that the pyrrole-2-carboxamide moiety can serve as a pharmacophore, a critical structural feature responsible for a molecule's biological activity. nih.govresearchgate.netmdpi.com Its presence is noted in various bioactive compounds, highlighting its importance in the design of new therapeutic agents. nih.govresearchgate.netresearchgate.net
Contextualization of N-Methylation within Pyrrole Chemistry
N-methylation, the substitution of the hydrogen atom on the pyrrole nitrogen with a methyl group, is a significant modification in pyrrole chemistry that can profoundly influence a molecule's properties. The NH proton in pyrroles is moderately acidic, allowing for deprotonation by strong bases to form a nucleophilic alkali pyrrolide. wikipedia.org This intermediate can then react with electrophiles like methyl iodide to yield N-methylpyrrole. wikipedia.orgresearchgate.net The choice of base and solvent can direct the site of alkylation, with more ionic nitrogen-metal bonds favoring N-alkylation. wikipedia.org
From a biological standpoint, N-methylation can alter a compound's lipophilicity, metabolic stability, and binding interactions with target proteins. For instance, in a study on pyrrole-2-carboxamide derivatives as potential inhibitors of mycobacterial membrane protein large 3 (MmpL3), replacing the pyrrole hydrogen with a methyl group significantly reduced the compound's anti-tuberculosis activity, suggesting that the N-H bond may be crucial for potent inhibition in that specific context. nih.gov Conversely, in other molecular frameworks, N-methylation has been shown to enhance biological activity. frontiersin.orgnajah.edu Green chemistry approaches to N-methylation using reagents like dimethyl carbonate are also being explored to provide more environmentally friendly synthetic routes. acs.org
Historical Development and Current Research Landscape of N-Methyl-1H-pyrrole-2-carboxamide
The synthesis of N-methyl pyrroles has been a subject of study for many years, with early research focusing on establishing reliable synthetic methods. acs.org this compound itself is a synthetic molecule that has been investigated for its potential biological activities. biosynth.com Its molecular formula is C₆H₈N₂O, and it has a molecular weight of approximately 124.14 g/mol . biosynth.comnih.gov
Current research on this compound and its derivatives explores a range of potential applications. Studies have investigated its role as an inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial replication, suggesting its potential as a lead compound for the development of new antibacterial agents. Furthermore, derivatives of this compound have been synthesized and evaluated for their activity against various biological targets, including tyrosinase and as anticancer agents. mdpi.comfrontiersin.org The ongoing research highlights the compound's versatility as a scaffold for developing novel molecules with tailored biological properties. najah.edu
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| CAS Number | 132911-42-3 |
| SMILES | CNC(=O)C1=CC=CN1 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-7-6(9)5-3-2-4-8-5/h2-4,8H,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZQAEQLSRWNLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632173 | |
| Record name | N-Methyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132911-42-3 | |
| Record name | N-Methyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N Methyl 1h Pyrrole 2 Carboxamide
Strategies for the Construction of the N-Methyl-1H-pyrrole-2-carboxamide Core
The formation of the this compound core can be approached through two primary strategies: constructing the pyrrole (B145914) ring with the necessary substituents already in place or forming the pyrrole ring first and then functionalizing it at the 2-position.
Cyclization Reactions in Pyrrole Ring Formation
The synthesis of the pyrrole ring is a well-established area of organic chemistry, with several named reactions providing versatile routes to substituted pyrroles. These methods can be adapted to produce precursors for this compound.
Paal-Knorr Pyrrole Synthesis : This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, methylamine, to form the N-methylated pyrrole ring. wikipedia.orgpharmaguideline.com
Hantzsch Pyrrole Synthesis : The Hantzsch synthesis utilizes the reaction of a β-ketoester with ammonia (B1221849) or a primary amine and an α-haloketone to yield a substituted pyrrole. wikipedia.orgpharmaguideline.com
Knorr Pyrrole Synthesis : This approach involves the condensation of an α-amino ketone or an α-amino-β-ketoester with a compound containing an activated methylene (B1212753) group. wikipedia.orgpharmaguideline.com
Barton-Zard Synthesis : This synthesis provides a route to pyrroles through the reaction of an isocyanoacetate with a nitroalkene, followed by cyclization and elimination. wikipedia.orgpharmaguideline.com
Van Leusen Reaction : Pyrroles can be formed by the reaction of tosylmethyl isocyanide (TosMIC) with an enone in the presence of a base. wikipedia.orgnih.gov
More contemporary methods for pyrrole synthesis include transition-metal-catalyzed reactions and pericyclic reactions. For instance, silver-catalyzed cyclization of alkynes with isonitriles and 6π-electrocyclization of sulfilimine intermediates offer modular entries to polysubstituted pyrroles. wikipedia.orgnih.gov
Table 1: Comparison of Classical Pyrrole Synthesis Methods
| Synthesis Method | Reactants | Key Features |
| Paal-Knorr | 1,4-Dicarbonyl compound, Primary amine (e.g., methylamine) | Forms N-substituted pyrroles directly. |
| Hantzsch | β-Ketoester, Primary amine, α-Haloketone | Provides a route to highly substituted pyrroles. |
| Knorr | α-Amino ketone, Activated methylene compound | A versatile method for various substituted pyrroles. |
| Barton-Zard | Isocyanoacetate, Nitroalkene | Involves addition, cyclization, and elimination steps. |
Functionalization Approaches for Pyrrole-2-carboxamide Synthesis
Once the N-methylpyrrole ring is formed, or during its formation, a functional group at the 2-position is required that can be converted to the carboxamide. This is often a carboxylic acid or an ester. The total synthesis of some pyrrole-containing natural products has been achieved through the regioselective functionalization of 2-formylpyrrole. mdpi.com Another approach involves the synthesis of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates, which can then undergo further transformations. beilstein-journals.orgnih.gov
Amidation Techniques for Carboxamide Moiety Introduction
The introduction of the N-methylcarboxamide moiety is a critical step in the synthesis of the target molecule. This is typically achieved by the amidation of a pyrrole-2-carboxylic acid or its activated derivative with methylamine.
Commonly used coupling agents for this transformation include:
Carbodiimides : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is frequently used, often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), to facilitate the amide bond formation. google.comresearchgate.net
Phosphonium and Uronium Salts : Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are effective for peptide coupling and can be applied to pyrrole carboxylic acids. organic-chemistry.org
Cyclic Alkyltriphosphonate Anhydrides : These reagents have been shown to be effective coupling agents for the amidation of pyrrole carboxylate compounds, sometimes offering improved yields compared to carbodiimide-based methods. google.com
A non-traditional approach involves the oxidative amidation of pyrrole carboxaldehyde with formamides or amines, using catalytic amounts of nBu4NI and TBHP as oxidants. This method provides access to primary, secondary, and tertiary pyrrole carboxamides under mild conditions. rsc.org
Table 2: Common Coupling Agents for Amidation
| Coupling Agent | Abbreviation | Key Features |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI | Widely used, often with HOBt to suppress side reactions. |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Efficient and rapid coupling. |
| Cyclic Propyltriphosphonate Anhydride (B1165640) | T3P® | High-yielding, particularly for pyrrole carboxylates. google.com |
Post-Synthetic Modifications and Derivatization of this compound
Post-synthetic modification allows for the generation of a library of derivatives from a common intermediate, which is a valuable strategy in medicinal chemistry. rsc.org
Nucleophilic Substitution Reactions on this compound Derivatives
While the pyrrole ring itself is generally unreactive towards nucleophilic substitution, derivatives of this compound can be designed to undergo such reactions. For example, N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates can undergo intramolecular nucleophilic cyclization with hydrazine (B178648) to form pyrrolopyrazinone derivatives. beilstein-journals.orgnih.gov The outcome of these cyclizations can be dependent on the electronic nature of the substituents on the alkyne. beilstein-journals.orgnih.gov
Electrophilic Aromatic Substitution on the Pyrrole Ring System
The pyrrole ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom. pharmaguideline.compearson.compearson.com These reactions typically occur preferentially at the 2-position (alpha to the nitrogen), and if this position is blocked, substitution occurs at the 3-position. pearson.comlibretexts.orgstudy.com For this compound, the 2-position is occupied, so electrophilic substitution would be expected to occur at the 5- or 4-positions. The directing effect of the N-methyl and 2-carboxamide (B11827560) groups will influence the regioselectivity.
Common electrophilic substitution reactions on the pyrrole ring include:
Halogenation : Reactions with reagents like N-chlorosuccinimide can introduce chlorine atoms onto the pyrrole ring. nih.gov
Acylation : Friedel-Crafts acylation can introduce an acyl group, for example, using acetic anhydride to yield an acetylpyrrole. pharmaguideline.compearson.com
Vilsmeier-Haack Reaction : This reaction, using phosphorus oxychloride and dimethylformamide, is a classic method for formylating pyrroles. pharmaguideline.com
Table 3: Regioselectivity of Electrophilic Aromatic Substitution on Pyrrole
| Position | Reactivity | Reason for Preference |
| C-2 (α) | Most reactive | The intermediate carbocation is stabilized by more resonance structures. pearson.comlibretexts.org |
| C-3 (β) | Less reactive | The intermediate carbocation has fewer stabilizing resonance structures. libretexts.org |
Amide Hydrolysis and Related Chemical Transformations
The amide bond in this compound, while generally stable, can undergo hydrolysis under both acidic and basic conditions to yield 1-methyl-1H-pyrrole-2-carboxylic acid and methylamine. The reactivity of the amide C-N bond is influenced by the electronic properties of the pyrrole ring.
It is important to note that N-acylpyrroles, including this compound, can also serve as acylating agents. organic-chemistry.org This reactivity highlights the dual nature of the amide bond in this molecule, which can be cleaved through hydrolysis or participate in acyl transfer reactions depending on the reaction conditions and the nature of the attacking nucleophile.
Cycloaddition Reactions of this compound Moieties
The pyrrole ring in this compound can potentially participate as a diene in cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.org However, the aromatic character of the pyrrole ring often reduces its reactivity in such transformations compared to non-aromatic dienes. For the pyrrole ring to act as a diene, the reaction typically requires high temperatures or the presence of electron-withdrawing groups on the dienophile to overcome the aromatic stabilization energy. wikipedia.org
While specific examples of this compound undergoing Diels-Alder reactions were not found in the surveyed literature, studies on related pyrrole derivatives provide insights into their potential behavior. For instance, 2-vinylpyrroles have been shown to undergo Diels-Alder reactions with maleimides to furnish octahydropyrrolo[3,4-e]indoles. nih.gov This suggests that appropriate substitution on the pyrrole ring of this compound could potentially facilitate its participation in cycloaddition reactions.
Furthermore, the pyrrole nucleus can be involved in 1,3-dipolar cycloaddition reactions. These reactions are powerful methods for the construction of five-membered heterocyclic rings. urfu.rumdpi.comnih.govmdpi.com Although no specific instances of this compound acting as a dipolarophile or a precursor to a 1,3-dipole were identified, the general reactivity of pyrroles in such transformations suggests this as a plausible area for further investigation.
Carbene Insertions and Rearrangements Involving this compound
Carbene insertion into C-H bonds is a powerful tool for the functionalization of organic molecules. researchgate.netprinceton.eduresearchgate.netsnnu.edu.cn The electron-rich C-H bonds of the pyrrole ring in this compound are potential sites for such reactions. Transition-metal-catalyzed carbene transfer reactions from diazo compounds are commonly employed for the C-H functionalization of heterocycles, including pyrroles. researchgate.netresearchgate.net These reactions can lead to the formation of new carbon-carbon bonds at various positions on the pyrrole ring. While the literature provides general methodologies for carbene insertion into pyrroles, specific examples detailing the reaction of carbenes with this compound are scarce.
Rearrangement reactions of N-acylpyrroles offer another avenue for the structural modification of this compound. A notable example is the anionic Fries rearrangement, which has been observed for N-acylpyrroles. rsc.org This reaction, sometimes referred to as a "pyrrole dance," involves the migration of the acyl group from the nitrogen atom to a carbon atom on the pyrrole ring, typically promoted by a strong base. rsc.org For instance, treatment of an N-acylpyrrole with lithium diisopropylamide (LDA) can lead to the formation of a 2-acylpyrrole. rsc.org This type of rearrangement could potentially be applied to this compound to synthesize isomers with the carboxamide group at a different position on the pyrrole ring.
Advanced Spectroscopic Characterization and Structural Elucidation of N Methyl 1h Pyrrole 2 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of N-Methyl-1H-pyrrole-2-carboxamide in solution. High-resolution ¹H and ¹³C NMR data provide definitive confirmation of the atomic connectivity and chemical environment of each nucleus.
Detailed analysis of the ¹H NMR spectrum, conducted in DMSO-d₆, reveals distinct signals for each proton. The pyrrole (B145914) ring protons appear in the aromatic region, with the proton at the C5 position showing a characteristic downfield shift. The amide proton (N-H) on the carboxamide group is identifiable, as is the sharp signal corresponding to the N-methyl protons. A 2018 study in the Journal of Organic Chemistry provides precise assignments for the compound. researchgate.net The pyrrole N-H proton gives a singlet at δ 11.41 ppm. The amide N-H proton signal at δ 7.92 ppm appears as a quartet due to coupling with the adjacent methyl group protons. researchgate.net The three pyrrole ring protons are observed at δ 6.81 (H4), 6.69 (H3), and 6.05 (H5) ppm. researchgate.net The N-methyl group protons resonate as a doublet at δ 2.72 ppm. researchgate.net
The ¹³C NMR spectrum complements the proton data, confirming the carbon backbone. Key signals include the carbonyl carbon of the amide group, the carbons of the pyrrole ring, and the N-methyl carbon. The carbonyl carbon (C=O) is typically the most downfield signal, appearing at δ 161.2 ppm. researchgate.net The pyrrole ring carbons are found at δ 126.4 (C2), 121.0 (C4), 109.5 (C3), and 108.5 (C5) ppm. researchgate.net The N-methyl carbon provides a signal in the aliphatic region at δ 25.5 ppm. researchgate.net
| ¹H NMR Data (500 MHz, DMSO-d₆) | |
| Chemical Shift (δ) ppm | Assignment & Multiplicity |
| 11.41 | Pyrrole N-H (s, 1H) |
| 7.92 | Amide N-H (q, J = 4.6 Hz, 1H) |
| 6.81 | Pyrrole H4 (td, J = 2.7, 1.5 Hz, 1H) |
| 6.69 | Pyrrole H3 (ddd, J = 3.8, 2.5, 1.5 Hz, 1H) |
| 6.05 | Pyrrole H5 (dt, J = 3.6, 2.4 Hz, 1H) |
| 2.72 | N-CH₃ (d, J = 4.6 Hz, 3H) |
| ¹³C NMR Data (126 MHz, DMSO-d₆) | |
| Chemical Shift (δ) ppm | Assignment |
| 161.2 | C=O |
| 126.4 | C2 |
| 121.0 | C4 |
| 109.5 | C3 |
| 108.5 | C5 |
| 25.5 | N-CH₃ |
| Data sourced from Gao, S. et al., J. Org. Chem. 2018, 83(16), 9250-9255. researchgate.net |
Vibrational Spectroscopy (IR and Raman) for Conformational Analysis and Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is essential for identifying the functional groups and probing the conformational properties of this compound.
The IR spectrum provides characteristic absorption bands for the key functional groups. The N-H stretching vibration of the pyrrole ring is expected in the region of 3300-3400 cm⁻¹. The amide N-H stretch typically appears in a similar region. A crucial band is the amide I band (primarily C=O stretching), which is expected to be strong and is found around 1650 cm⁻¹. For the related N-(tert-Butyl)-1H-pyrrole-2-carboxamide, this C=O stretch is observed at 1614 cm⁻¹. The amide II band (a mix of N-H bending and C-N stretching) is found near 1530-1550 cm⁻¹. In studies of the parent molecule, pyrrole-2-carboxamide, the C=O stretching vibration appears at 1644 cm⁻¹ in a solid KBr pellet, shifting to a doublet at 1689 and 1667 cm⁻¹ in a DMSO solution, which suggests a mixture of s-cis and s-trans conformers in solution. researchgate.net
Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. The symmetric stretching of the pyrrole ring would be a prominent feature. While a dedicated Raman spectrum for this compound is not widely published, the technique remains valuable for a complete vibrational analysis.
| Expected/Observed IR Absorption Bands | |
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
| ~3400 | Pyrrole N-H Stretch |
| ~3300 | Amide N-H Stretch |
| ~1650 | Amide I (C=O Stretch) |
| ~1540 | Amide II (N-H Bend, C-N Stretch) |
| ~1470 | C-N Stretch |
| ~740 | C-H Out-of-plane Bending |
| Frequencies are approximate and based on data from related pyrrole-2-carboxamide structures. researchgate.netrsc.org |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the exact molecular weight and to study the fragmentation pathways of the molecule, which helps to confirm its structure. With a molecular formula of C₆H₈N₂O, the expected monoisotopic mass is 124.0637 Da.
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) provides precise mass measurement. For this compound, the protonated molecule [M+H]⁺ has been observed with an exact mass of 125.0706, which is in excellent agreement with the calculated value of 125.0715 for the formula C₆H₉N₂O⁺. researchgate.net This confirms the elemental composition of the compound.
The fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) would provide further structural proof. Common fragmentation pathways for pyrrole carboxamides include the initial loss of the elements of the amide side chain. Expected fragmentation could involve the loss of the methylamino group (•NHCH₃) or the formamide (B127407) radical (•CONH₂). Another prominent fragmentation would be the cleavage of the carbonyl group, leading to the loss of carbon monoxide (CO).
| Mass Spectrometry Data | |
| Parameter | Value/Information |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| HRMS-ESI (m/z) [M+H]⁺ | Calculated: 125.0715; Found: 125.0706 researchgate.net |
| Key Fragmentation Pathways | Loss of •NHCH₃, loss of CO |
X-ray Crystallography for Solid-State Molecular and Crystal Structure Analysis
While a crystal structure for this compound itself is not publicly available, the structure of its close derivative, 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide, has been determined by single-crystal X-ray diffraction. This structure serves as an excellent model for understanding the bond parameters and intermolecular interactions inherent to this class of molecules. tandfonline.com
In the crystal structure of 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide, the geometric parameters are within expected ranges. tandfonline.com The C=O double bond of the carboxamide group exhibits a typical length of approximately 1.23 Å. The C-N bond within the amide linkage is around 1.33 Å, indicating partial double bond character due to resonance. The bond lengths within the pyrrole ring reflect its aromatic character. The torsion angle between the plane of the pyrrole ring and the plane of the amide group is a key feature, defining the conformation of the molecule in the solid state.
| Selected Bond Parameters for 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide | |
| Parameter | Value |
| C=O Bond Length | ~1.23 Å |
| Amide C-N Bond Length | ~1.33 Å |
| Pyrrole C2-C(O) Bond Length | ~1.47 Å |
| N(pyrrole)-C(benzyl) Bond Length | ~1.46 Å |
| Data from the crystal structure of the N-benzyl derivative. tandfonline.com |
The most significant intermolecular interaction governing the crystal packing of 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide is hydrogen bonding. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as the acceptor. This results in the formation of infinite chains of molecules linked by N-H···O hydrogen bonds. tandfonline.com In one of its polymorphs, this interaction has a donor-acceptor distance of 2.852 Å. researchgate.net Such hydrogen-bonded chains are a classic supramolecular synthon in primary and secondary amides and would be the expected packing motif for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is dictated by its chromophores: the pyrrole ring and the carboxamide group. The pyrrole ring is an aromatic heterocycle and is expected to undergo π → π* transitions. These are typically high-intensity absorptions. The amide functional group also contains π electrons and non-bonding (n) electrons on the oxygen and nitrogen atoms.
Therefore, two main types of electronic transitions are expected:
π → π transitions:* These high-energy, high-intensity transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are associated with the conjugated system of the pyrrole ring and the amide group. These transitions for simple pyrroles typically occur below 220 nm.
n → π transitions:* These transitions involve promoting a non-bonding electron (from the oxygen or nitrogen atom) to a π* antibonding orbital. They are of lower energy and intensity compared to π → π* transitions and are often observed as a shoulder on the main absorption band, typically in the 250-300 nm region.
Theoretical and Computational Investigations of N Methyl 1h Pyrrole 2 Carboxamide
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory has been a cornerstone in elucidating the electronic properties of N-Methyl-1H-pyrrole-2-carboxamide. These studies provide a foundational understanding of the molecule's stability, reactivity, and electronic distribution.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
For this compound, the HOMO is primarily localized on the pyrrole (B145914) ring, indicating this region is the most probable site for electrophilic attack. The LUMO, conversely, is distributed across the carboxamide group, suggesting it is the likely site for nucleophilic attack. The precise energy values for these orbitals and the resulting energy gap are critical for predicting how the molecule will interact with other chemical species.
Table 1: Frontier Molecular Orbital Properties of this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Data not available in search results |
| LUMO Energy | Data not available in search results |
| HOMO-LUMO Gap (ΔE) | Data not available in search results |
Electrostatic Potential Surfaces and Dipole Moment Calculations
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic reactions. The MEP map uses a color scale to denote regions of varying electron density. For this compound, the regions around the oxygen atom of the carbonyl group typically show the most negative potential (red), making it a prime site for electrophilic interaction. Regions with positive potential (blue) are generally found around the hydrogen atoms, particularly the N-H proton of the pyrrole ring.
Table 2: Calculated Electronic Properties of this compound
| Property | Calculated Value |
|---|---|
| Dipole Moment | Data not available in search results |
Quantum Chemical Descriptors and Global Hardness Evaluation
Quantum chemical descriptors derived from DFT calculations offer a quantitative measure of a molecule's reactivity and stability. These include electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S). Global hardness, calculated from the HOMO-LUMO energy gap, is a particularly useful descriptor for assessing the molecule's resistance to change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.
Table 3: Quantum Chemical Descriptors for this compound
| Descriptor | Formula | Value |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |
| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Data not available |
| Global Hardness (η) | (ELUMO - EHOMO)/2 | Data not available |
| Global Softness (S) | 1 / (2η) | Data not available |
Conformational Preferences and Rotational Energy Barriers
The three-dimensional structure of this compound is not static. Rotation around single bonds, particularly the C-C bond between the pyrrole ring and the carbonyl group, and the C-N bond of the amide, leads to different conformers. Computational studies can map the potential energy surface to identify the most stable conformations (energy minima) and the energy barriers required for rotation between them (transition states).
The planarity between the pyrrole ring and the amide group is often a key factor, as conjugation can stabilize the molecule. The rotational barrier around the amide C-N bond is typically significant due to its partial double-bond character.
Table 4: Rotational Energy Barriers in this compound
| Rotational Bond | Energy Barrier (kcal/mol) |
|---|---|
| Pyrrole-Carbonyl (C-C) | Data not available in search results |
| Amide (C-N) | Data not available in search results |
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to characterize the nature of chemical bonds. By locating bond critical points (BCPs) and analyzing properties such as the electron density (ρ) and its Laplacian (∇²ρ) at these points, one can classify interactions as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals). This analysis can confirm the covalent nature of the bonds within the pyrrole ring and the carboxamide group and characterize weaker intramolecular interactions, such as potential hydrogen bonds, that influence the molecule's conformation.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations often model molecules in the gas phase, Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of this compound over time, particularly in the presence of a solvent. By simulating the movements and interactions of the molecule and surrounding solvent molecules (e.g., water), MD can reveal important information about solvation, hydrogen bonding networks, and conformational flexibility in a more realistic environment. These simulations are crucial for understanding how the solvent affects the molecule's structure and potential interactions in a biological or chemical system.
Molecular Docking Studies of this compound with Biological Targets (Mechanistic focus only)
These studies often utilize this compound as a foundational structure, which is then chemically modified to enhance binding affinity and selectivity for specific biological targets. The research, therefore, provides mechanistic insights into how the broader class of pyrrole-2-carboxamide derivatives interacts with enzymes and receptors, rather than focusing on the unsubstituted parent compound itself.
For instance, research into derivatives has explored their potential as inhibitors for a range of biological targets. One such area of investigation has been the development of potent inhibitors for Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial protein for the growth of Mycobacterium tuberculosis. In these studies, while a derivative, N-(Adamantan-2-yl)-4-(2,4-dichlorophenyl)-1-methyl-1H-pyrrole-2-carboxamide, was docked into the MmpL3 binding pocket, the specific interactions and binding energies reported are for this more complex molecule and not for this compound. nih.gov The presence of the N-methyl group on the pyrrole ring in these derivatives was found to influence activity, with studies indicating that this substitution can sometimes reduce the inhibitory effect compared to the unsubstituted version, suggesting the importance of the hydrogen on the pyrrole nitrogen for certain interactions. nih.gov
Similarly, other research has focused on different derivatives, such as 3,4-dimethyl-1H-pyrrole-2-carboxamide analogues, and their interactions with microbial enzymes. mdpi.com Again, the computational docking and mechanistic interpretations are specific to these substituted compounds.
Biological Activities and Molecular Mechanisms of N Methyl 1h Pyrrole 2 Carboxamide and Its Analogues
Antimicrobial Properties and Investigations of Antibacterial Mechanisms
The pyrrole-2-carboxamide scaffold is a key pharmacophore in a variety of compounds exhibiting antibacterial properties. While research directly on N-Methyl-1H-pyrrole-2-carboxamide is limited, extensive studies on its analogues provide significant insights into their antimicrobial potential and mechanisms of action. These compounds have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net
The antibacterial efficacy of pyrrole-2-carboxamide derivatives is often attributed to their ability to target essential bacterial enzymes. Modifications to the core structure, such as the introduction of different substituents on the pyrrole (B145914) ring and the amide nitrogen, have been shown to significantly influence their activity. For instance, certain N-substituted pyrrole-2-carboxamide derivatives have shown potent activity against clinically relevant pathogens. nih.gov The lipophilic nature of the pyrrole ring allows for passage across bacterial cell membranes, facilitating interaction with intracellular targets. nih.gov
The following table summarizes the minimum inhibitory concentrations (MICs) of some representative pyrrole-2-carboxamide analogues against various bacterial strains, as reported in the literature.
| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |
| Carboxamide 4i | Klebsiella pneumoniae | 1.02 | rsc.org |
| Escherichia coli | 1.56 | rsc.org | |
| Pseudomonas aeruginosa | 3.56 | rsc.org | |
| ENBHEDPC | Mycobacterium tuberculosis H37Rv | 0.7 | nih.gov |
| Compound 22e | Staphylococcus aureus ATCC 29213 | 0.25 | rsc.org |
| MRSA | 0.25 | rsc.org | |
| Enterococcus faecalis ATCC 29212 | 0.125 | rsc.org | |
| Compound 23b | Klebsiella pneumoniae ATCC 10031 | 0.0625 | rsc.org |
Antifungal Activities and Proposed Molecular Targets (e.g., sterol 14α-demethylase inhibition)
Analogues of this compound have also been investigated for their antifungal properties. The pyrrole scaffold is present in several natural and synthetic compounds with fungicidal activity. researchgate.net The proposed mechanism of action for many of these antifungal agents involves the inhibition of key enzymes in the fungal cell, leading to disruption of cellular processes and ultimately cell death.
One of the primary molecular targets for antifungal pyrrole derivatives is sterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol. mdpi.com Ergosterol is an essential component of the fungal cell membrane, and its depletion compromises membrane integrity. mdpi.com Pyrrole-containing compounds can bind to the active site of CYP51, inhibiting its function. mdpi.com While specific studies on this compound are not extensively documented, the broader class of phenylpyrrole analogues has been designed and synthesized based on this mechanism. mdpi.com
The antifungal activity of various pyrrole-containing compounds is presented in the table below.
| Compound/Analogue | Fungal Strain | Activity/EC50 | Reference |
| Compound 4f | Rhizoctonia solani | 12.68 µg/mL | researchgate.net |
| Fusarium graminearum | 29.97 µg/mL | researchgate.net | |
| Exserohilum turcicum | 29.14 µg/mL | researchgate.net | |
| Colletotrichum capsica | 8.81 µg/mL | researchgate.net | |
| Compound 4q | Rhizoctonia solani | 38.88 µg/mL | researchgate.net |
| Colletotrichum capsica | 41.67 µg/mL | researchgate.net |
Glycosylase Inhibition: Mechanistic Aspects and Reversibility
DNA glycosylases are enzymes that play a crucial role in the base excision repair (BER) pathway, which is responsible for correcting DNA damage from endogenous and environmental sources. mdpi.com The inhibition of DNA glycosylases is being explored as a potential therapeutic strategy, particularly in cancer therapy. mdpi.com
While the investigation of pyrrole-containing compounds as DNA glycosylase inhibitors is an emerging area, specific data on this compound in this context is not yet available. The general mechanism of DNA glycosylase inhibitors involves binding to the active site of the enzyme, preventing it from recognizing and excising damaged bases from the DNA strand. nih.gov The reversibility of this inhibition is a key factor in the development of such therapeutic agents.
Enzyme and Receptor Binding Affinity Studies and Mechanistic Elucidation
The biological activities of this compound and its analogues are intrinsically linked to their ability to bind with high affinity to specific enzymes and receptors. Understanding these interactions at a molecular level is crucial for elucidating their mechanisms of action and for the rational design of more potent and selective compounds.
DNA Gyrase Inhibition and ATP-Binding Site Interactions
A significant body of research has focused on N-phenylpyrrolamides, a class of analogues of this compound, as potent inhibitors of bacterial DNA gyrase. rsc.orgnih.govnih.gov DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-validated target for antibacterial drugs. helsinki.fi
These inhibitors function by competing with ATP for its binding site on the GyrB subunit of the DNA gyrase enzyme. helsinki.finih.gov X-ray crystallography studies have revealed that the pyrrolamide core of these inhibitors forms key hydrogen bonds with amino acid residues in the ATP-binding pocket, such as Asp73 (in E. coli). helsinki.fi The NH group of the pyrrole and the adjacent carbonyl group of the amide are crucial for this interaction. helsinki.fi The potency of these inhibitors is demonstrated by their low nanomolar IC50 values against E. coli DNA gyrase. rsc.orgrsc.org
The following table presents the inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) for selected N-phenylpyrrolamide DNA gyrase inhibitors.
| Compound | Target/Organism | IC50 (nM) | MIC (µg/mL) | Reference |
| Compound 20i | E. coli DNA gyrase | - | - | rsc.org |
| E. coli topoisomerase IV | 143 | - | rsc.org | |
| Compound 22e | S. aureus ATCC 29213 | - | 0.25 | rsc.org |
| E. faecalis ATCC 29212 | - | 0.125 | rsc.org | |
| Compound 23b | K. pneumoniae ATCC 10031 | - | 0.0625 | rsc.org |
Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibition
The Mycobacterial Membrane Protein Large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis, responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall. nih.govnih.gov Inhibition of MmpL3 is a promising strategy for the development of new anti-tuberculosis drugs. nih.gov
Pyrrole-2-carboxamide derivatives have been designed as MmpL3 inhibitors. nih.gov Docking studies have shown that the pyrrole-2-carboxamide scaffold can occupy the S4 pocket of the MmpL3 protein. nih.gov The hydrogen atoms on the pyrrole ring and the amide are critical for potent inhibitory activity, as they form hydrogen bonds with the active site residues. nih.gov Notably, methylation of the pyrrole nitrogen has been shown to reduce activity by approximately 50-fold, and methylation of both the pyrrole and carboxamide hydrogens leads to a loss of activity. nih.gov This suggests that this compound may have reduced MmpL3 inhibitory activity compared to its non-methylated counterpart.
The table below shows the MIC values of selected pyrrole-2-carboxamide derivatives against M. tuberculosis.
| Compound | M. tuberculosis H37Rv MIC (µg/mL) | Reference |
| Compound 5 | 0.25 | nih.gov |
| Compound 12 (N-methylated pyrrole) | 3.7 | nih.gov |
| Compound 13 (N-methylated pyrrole and amide) | >32 | nih.gov |
| Compound 32 | 0.125 | nih.gov |
| Compound 47 | 0.0625 | nih.gov |
Monoamine Oxidase (MAO) Inhibitory Profile and Selectivity
Monoamine oxidases (MAO) are enzymes that catalyze the oxidation of monoamines and are important targets in the treatment of neurological disorders. There are two isoforms, MAO-A and MAO-B. Selective inhibitors of these isoforms are of significant therapeutic interest.
Derivatives of pyrrole have been synthesized and evaluated for their MAO inhibitory activity. nih.govresearchgate.net Studies have shown that N-substituted pyrrole-2-carboxamides can be potent and selective MAO inhibitors. For instance, N-(4-fluorobenzyl)-1H-pyrrole-2-carboxamide and N-cyclohexylmethyl-1H-pyrrole-2-carboxamide have demonstrated high selectivity for MAO-A. researchgate.net Conversely, 2-(N-methyl-N-benzylaminomethyl)-1H-pyrrole was found to be a highly selective MAO-B inhibitor. researchgate.net The selectivity of these compounds is determined by their specific interactions with the active sites of the MAO-A and MAO-B isoforms. nih.gov
The following table summarizes the inhibitory activity and selectivity of some pyrrole derivatives against MAO-A and MAO-B.
| Compound | MAO-A Ki (µM) | MAO-B Ki (µM) | Selectivity Index (SI) for MAO-A | Selectivity Index (SI) for MAO-B | Reference |
| N-(4-fluorobenzyl)-1H-pyrrole-2-carboxamide (12) | - | - | 2025 | - | researchgate.net |
| N-cyclohexylmethyl-1H-pyrrole-2-carboxamide (25) | - | - | >2500 | - | researchgate.net |
| 2-(N-Methyl-N-propargylaminomethyl)-1H-pyrrole (24) | 0.0054 | - | Not selective | - | researchgate.net |
| 2-(N-methyl-N-benzylaminomethyl)-1H-pyrrole (21) | - | - | - | 0.0057 | researchgate.net |
| N-(2-benzyl),N-(1-methylpyrrol-2-ylmethyl)amine (18) | - | - | 12500 | - | nih.gov |
| N-Methyl,N-(benzyl),N-(pyrrol-2-ylmethyl)amine (7) | - | - | - | 0.0057 | nih.gov |
Glucokinase Activation and Modulatory Effects
Glucokinase (GK) is a crucial enzyme in glucose metabolism, primarily found in the liver and pancreatic β-cells, where it acts as a glucose sensor. nih.gov The activation of glucokinase is a therapeutic target for type 2 diabetes, as it can enhance glucose uptake and insulin (B600854) secretion. nih.gov
Extensive searches of scientific literature and databases did not yield any specific studies on the direct glucokinase activation or modulatory effects of this compound or its close analogues. While various heterocyclic compounds, including some carboxamides, have been investigated as glucokinase activators, there is no available data to suggest that this compound possesses this biological activity. rsc.orgnih.gov Research in this area has focused on structurally distinct molecules. Therefore, the potential for this compound to act as a glucokinase activator remains uninvestigated.
Cholesteryl Ester Transfer Protein (CETP) Inhibition
Cholesteryl ester transfer protein (CETP) is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol levels.
A thorough review of the available scientific literature reveals no studies investigating the inhibitory effects of this compound or its analogues on cholesteryl ester transfer protein (CETP). The development of CETP inhibitors has primarily focused on other classes of molecules, such as anacetrapib (B1684379) and torcetrapib, which have undergone clinical evaluation. nih.gov There is currently no evidence to link the this compound chemical scaffold to CETP inhibition.
Cytotoxic Effects against Cancer Cell Lines: Molecular Basis and Target Identification
The cytotoxic potential of various pyrrole-containing compounds has been a subject of investigation in anticancer research. While direct studies on this compound are limited, research on its analogues provides insights into the potential anticancer activities of this class of compounds.
One study reported the antineoplastic properties of a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, named RDS 60, which is a structural analog of the microtubule-depolymerizing agent nocodazole. mdpi.com This compound demonstrated significant inhibition of replication in human head and neck squamous cell carcinoma (HNSCC) cell lines, CAL 27 and FaDu, without exerting significant cytotoxic effects on normal human dermal fibroblasts and keratinocytes. mdpi.com The cytotoxic effects of RDS 60 were found to be dose- and time-dependent. mdpi.com At a concentration of 1 μM for 24 hours, RDS 60 was observed to disrupt the formation of normal bipolar mitotic spindles and induce a cell cycle arrest in the G2/M phase, which was associated with the cytoplasmic accumulation of cyclin B1. mdpi.com A higher concentration of 2 μM for 24 hours led to the induction of apoptosis in both HNSCC cell lines. mdpi.com
The pro-apoptotic effects of RDS 60 were further elucidated by the upregulation of the pro-apoptotic protein Bax and, in FaDu cells, the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl2 ratio. mdpi.com
Another study investigated a series of novel pyrrole derivatives and their cytotoxic activity against several human adenocarcinoma cell lines. nih.gov These compounds exhibited dose- and time-dependent cytotoxicity. Notably, certain derivatives showed the highest antitumor properties against LoVo colon cancer cells. nih.gov Importantly, these compounds displayed low to no cytotoxicity against normal human umbilical vein endothelial cells (HUVECs). nih.gov
The following table summarizes the cytotoxic activities of some pyrrole derivatives against various cancer cell lines.
| Compound | Cell Line | Effect | Concentration | Time |
| RDS 60 | CAL 27 | Significant decrease in cell viability | 2.5 µM | 24 h |
| FaDu | Significant decrease in cell viability | 10 µM | 24 h | |
| CAL 27 | Significant decrease in proliferation | 1 µM | 48 h | |
| FaDu | Significant decrease in proliferation | 1 µM | 48 h | |
| Pyrrole 4d | LoVo | Decrease in cell viability to 45.81% | 50 µM | 24 h |
| Pyrrole 4a | LoVo | Decrease in cell viability to 69.13% | 50 µM | 24 h |
Furthermore, a study on novel pyrrole-based carbohydrazide (B1668358) and its hydrazone derivatives demonstrated their antiproliferative effects. nih.gov One particular hydrazone derivative, designated as 1C, was identified as the most selective against human melanoma (SH-4) cells, with an IC50 value of 44.63 ± 3.51 μM. nih.gov This compound was found to induce apoptosis and cause cell cycle arrest in the S phase. nih.gov
Anti-inflammatory Properties and Modulation of Inflammatory Pathways
Pyrrole-containing compounds have been investigated for their anti-inflammatory properties. While specific data on this compound is not available, studies on related pyrrole derivatives suggest potential anti-inflammatory activity.
Research has shown that certain pyrrole-2-carbaldehyde derivatives exhibit significant anti-inflammatory effects. For instance, 5-ethoxymethyl-pyrrolemarumine, isolated from Hosta plantaginea, demonstrated notable anti-inflammatory activity against LPS-induced stress with an IC50 value of 8.6 ± 0.7 μM. nih.gov The mechanism of action for this compound was suggested to involve interaction with the inducible nitric oxide synthase (iNOS) protein. nih.gov
The anti-inflammatory potential of pyrrole derivatives is often linked to their ability to modulate key inflammatory mediators. For example, some pyrrole compounds have been found to inhibit the production of pro-inflammatory cytokines. While the precise mechanisms and molecular targets for the anti-inflammatory actions of many pyrrole derivatives are still under investigation, the existing data suggests that this chemical scaffold holds promise for the development of novel anti-inflammatory agents.
| Compound | Activity | Model | IC50 |
| 5-ethoxymethyl-pyrrolemarumine | Anti-inflammatory | LPS-induced stress | 8.6 ± 0.7 μM |
Applications in Organic Synthesis, Catalysis, and Material Science
N-Methyl-1H-pyrrole-2-carboxamide as a Versatile Building Block in Complex Organic Synthesis
This compound serves as a crucial and versatile building block in the synthesis of more complex organic molecules, particularly those with biological activity. epa.gov The pyrrole-2-carboxamide scaffold is a key structural motif found in a variety of natural products and synthetic compounds, and the N-methylated version offers specific advantages in tailoring molecular properties. Its structure allows for diverse functionalization at both the pyrrole (B145914) ring and the amide group, making it a valuable precursor in medicinal chemistry.
The utility of this building block is evident in the construction of halogen-doped pyrrole derivatives, which are integral components of bioactive marine natural products and synthetic anti-infective agents. mdpi.com For instance, derivatives like 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide are crucial for binding to the active sites of bacterial topoisomerases. thieme-connect.com The synthesis of such complex molecules often starts from simpler pyrrole precursors, which are then elaborated through multi-step sequences.
Research has demonstrated practical synthetic routes using pyrrole-based building blocks to create potent inhibitors of bacterial enzymes like DNA gyrase B. These syntheses showcase the conversion of functionalized pyrroles into complex benzo[d]thiazole derivatives with significant biological activity. The yields from these multi-step syntheses underscore the efficiency of using such building blocks.
| Product | Starting Material | Key Reaction Step(s) | Yield (%) |
| 2-Trichloroacetyl-4-chloro-5-methyl-1H-pyrrole | 2-Trichloroacetyl-5-methyl-1H-pyrrole | Chlorination with N-chlorosuccinimide | 61 |
| 4-Fluoro-5-methyl-1H-pyrrole-2-carboxylic Acid | Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate | Saponification with NaOH | 76 |
| 3-Fluoro-5-methyl-1H-pyrrole-2-carboxylic Acid | Ethyl 3-fluoro-5-methyl-1H-pyrrole-2-carboxylate | Saponification with NaOH | 82 |
| 2-(3-Fluoro-5-methyl-1H-pyrrole-2-carboxamido)-4-(1-phenylethoxy)benzo[d]thiazole-6-carboxylic Acid | Corresponding ester precursor | Saponification with NaOH | 81 |
This table presents selected synthesis yields for key intermediates and final products derived from pyrrole building blocks, as reported in scientific literature. thieme-connect.com
Catalytic Roles of this compound and its Derivatives
Derivatives of this compound have demonstrated significant potential as ligands in transition metal catalysis, facilitating the synthesis of important chemical structures. The nitrogen and oxygen atoms within the carboxamide moiety can effectively coordinate with metal centers, influencing the catalyst's activity and selectivity.
A notable example is the use of a copper/N-methoxy-1H-pyrrole-2-carboxamide catalyst system. epa.govthieme-connect.comresearchgate.net This system has proven effective for the preparation of phenothiazines, a class of compounds with significant applications in medicine and materials science. thieme-connect.com The catalytic protocol allows for the synthesis of these complex heterocycles from readily available starting materials, such as 2-iodoanilines and 2-bromobenzenethiol, under relatively mild conditions. thieme-connect.comresearchgate.net
Furthermore, this copper/ligand system is not limited to phenothiazine (B1677639) synthesis. It has also been successfully employed to promote the direct arylation of a variety of substrates, including aryl amines, aliphatic amines, and aqueous ammonia (B1221849). epa.govresearchgate.net The low catalyst loading required and the use of an environmentally benign solvent like poly(ethylene glycol) make this system an attractive and sustainable option for versatile amine synthesis. thieme-connect.com Other related pyrrole-based ligands, such as pyrrole-2-carbohydrazides, have also been shown to be efficient in copper-catalyzed amination reactions. researchgate.net
| Catalytic Reaction | Catalyst System | Substrates | Product Class | Yield Range (%) |
| Phenothiazine Synthesis | CuI / N-methoxy-1H-pyrrole-2-carboxamide | 2-Iodoaniline and 2-bromobenzenethiol | Phenothiazine | 81 |
| Phenothiazine Synthesis | CuI / N-methoxy-1H-pyrrole-2-carboxamide | 2-Bromo-N-phenylaniline and Na2S | Phenothiazine | 75 |
| N-Arylation | CuI / N-methoxy-1H-pyrrole-2-carboxamide | Iodobenzene and Aniline | Diphenylamine | 95 |
| N-Arylation | CuI / N-methoxy-1H-pyrrole-2-carboxamide | Iodobenzene and Pyrrolidine | N-Phenylpyrrolidine | 93 |
This table summarizes the performance of the copper/N-methoxy-1H-pyrrole-2-carboxamide catalyst system in various C-N coupling reactions, with yields as reported in the literature. thieme-connect.com
Potential Contributions to Novel Material Development and Surface Coatings
The structural framework of this compound and its derivatives makes them promising candidates for the development of novel materials and functional surface coatings. The pyrrole ring itself is a fundamental unit in conducting polymers, and its derivatives are being explored for applications in organic electronics. smolecule.com For example, Poly(N-methyl pyrrole) has been synthesized and studied for its conductive properties. nih.gov
In the realm of surface coatings, nitrogen-containing heterocyclic compounds are widely investigated as corrosion inhibitors for metals. nih.govsemanticscholar.org These molecules can adsorb onto a metal surface, forming a protective layer that prevents corrosive attack. nih.gov Studies on related compounds, such as 1H-pyrrole-2,5-dione derivatives, have shown high inhibition efficiency for carbon steel in acidic environments. researchgate.net The mechanism involves the inhibitor blocking active sites on the metal surface, with adsorption being a key factor. researchgate.net Given the presence of electron-rich nitrogen and oxygen atoms and the aromatic pyrrole ring, this compound is expected to have strong adsorption capabilities on metal surfaces. The N-methyl group can further influence its solubility and the packing of the protective film, potentially enhancing its performance as a corrosion inhibitor. nih.gov
While direct studies on this compound for these specific material applications are still emerging, the established properties of the broader pyrrole carboxamide class suggest a fertile ground for future research in creating advanced materials with tailored electronic properties and durable, protective surface coatings.
This compound as a Structural Mimetic for Conformational Analysis of Peptides
The rigid, planar structure of the this compound core makes it an excellent tool for peptide and protein chemistry, specifically as a structural mimetic for the conformational analysis of peptides. longdom.orgresearchgate.net The practice of incorporating conformationally constrained amino acids or peptide bond isosteres is a powerful strategy in medicinal chemistry to design peptidomimetics with improved stability and biological activity. nih.govacs.org
The family of 2-acylpyrroles, including this compound, can serve as valuable models for studying peptide conformations. longdom.orgresearchgate.net These molecules have a proton-donating N-H group (in the parent pyrrole) and a proton-accepting C=O group, which facilitates the formation of stable, doubly hydrogen-bonded cyclic dimers. longdom.org This predictable self-association stabilizes specific conformations. Theoretical studies using Density Functional Theory (DFT) have been performed on the s-cis and s-trans conformers of 1-methylpyrrole-2-carboxamide (B1299598) and their dimers, quantifying the energies of the intermolecular hydrogen bonds that dictate their structure. researchgate.net
By incorporating the this compound unit into a peptide chain, chemists can introduce a significant conformational constraint. The pyrrole ring and the adjacent amide bond have limited rotational freedom compared to a typical peptide linkage. This rigidity helps to lock the peptide backbone into a specific geometry, which can be used to mimic secondary structures like β-turns or to stabilize β-hairpin conformations. researchgate.net This approach is invaluable for studying the relationship between a peptide's conformation and its biological function, as well as for designing novel therapeutic peptides with enhanced properties. nih.govibmmpeptide.com
Structure Activity Relationship Sar Studies and Derivative Synthesis
Influence of N-Methylation on Biological Activity and Binding Interactions
The presence or absence of the methyl group on the pyrrole (B145914) nitrogen is a critical determinant of biological activity, though its influence varies significantly depending on the biological target.
In many cases, the N-H of the parent pyrrole-2-carboxamide is crucial for forming hydrogen bonds with target proteins, and its replacement with a methyl group is detrimental to activity. For instance, in a series of inhibitors targeting the Mycobacterial Membrane Protein Large 3 (MmpL3), replacing the pyrrole hydrogen with a methyl group led to a 50-fold decrease in anti-tuberculosis activity. nih.gov Docking studies revealed that while the N-methylated compound could still occupy the binding pocket, it lost a key hydrogen bond interaction. nih.gov Similarly, an N-methylated pyrrolo[3,2-b]pyridine derivative was found to be inactive as a Phosphodiesterase 4B (PDE4B) inhibitor, further highlighting the negative impact of N-methylation in certain contexts. nih.gov Studies on pyrrolomycin A, a natural antibiotic, also showed that N-alkylation generally reduced antimicrobial activity. rsc.org
Conversely, N-methylation can be advantageous for other biological activities or properties. In the development of antibiofilm agents against Pseudomonas aeruginosa, N-methylation of the pyrrole ring was found to increase activity. researchgate.net Furthermore, in the field of macrocyclic peptides, N-methylation is a recognized strategy to enhance passive permeability by removing a hydrogen bond donor, which can improve drug-like properties. acs.org
The effect of N-methylation on the lipid-lowering properties of N-(4-benzoylphenyl) pyrrole-2-carboxamide derivatives was also investigated. The N-methylated analogue showed a less pronounced effect on reducing total cholesterol and LDL-cholesterol levels compared to its non-methylated counterpart, suggesting the N-H moiety is beneficial for this particular activity. semanticscholar.org
| Compound Class/Target | Effect of N-Methylation | Rationale/Observation | Reference(s) |
| MmpL3 Inhibitors (Anti-TB) | Decreased Activity (50-fold) | Loss of a crucial hydrogen bond with the target protein. | nih.gov |
| PDE4B Inhibitors | Abolished Activity | The N-methylated analogue was found to be inactive. | nih.gov |
| Antibiofilm Agents (P. aeruginosa) | Increased Activity | N-methylation led to enhanced antibiofilm efficacy. | researchgate.net |
| Pyrrolomycin A Analogues | Decreased Activity | General N-alkylation reduced antimicrobial potency. | rsc.org |
| Macrocyclic Peptides | Increased Permeability | Removal of a hydrogen bond donor improves physicochemical properties. | acs.org |
| Lipid-Lowering Agents | Decreased Activity | The N-H analogue showed superior reduction in cholesterol levels. | semanticscholar.org |
Systematic Variation of Substituents on the Pyrrole Ring and Carboxamide Nitrogen
Beyond N-methylation, the biological profile of pyrrole-2-carboxamide derivatives is finely tuned by the nature and position of substituents on both the pyrrole ring and the carboxamide group.
Pyrrole Ring Substitutions: SAR studies on MmpL3 inhibitors revealed that attaching phenyl and pyridyl groups to the pyrrole ring, particularly those bearing electron-withdrawing substituents like fluorine, resulted in potent anti-TB activity with low cytotoxicity. nih.govnih.gov In another example, for a series of pyrrolone antimalarials, the presence of methyl groups on the pyrrole ring was found to be critical; their removal led to a significant 20- to 25-fold loss in activity. nih.gov This indicates that substitutions on the pyrrole core can influence both electronic properties and steric interactions within the target's binding site.
Carboxamide Nitrogen Substitutions: The substituent attached to the carboxamide nitrogen often plays a major role in defining potency and selectivity. For MmpL3 inhibitors, attaching bulky, hydrophobic groups such as an adamantyl moiety to the carboxamide resulted in a more than 100-fold increase in potency. nih.gov In contrast, smaller groups or aromatic and secondary amine groups at this position led to a significant loss of anti-TB activity. nih.gov In the development of PDE4B inhibitors, various substitutions on the amide portion of a related 1H-pyrrolo[2,3-b]pyridine scaffold were explored, yielding compounds with inhibitory concentrations (IC₅₀) in the low micromolar to nanomolar range. nih.gov This demonstrates that the carboxamide substituent is key to modulating the compound's interaction with the target.
| Scaffold | Varied Position | Favorable Substituents | Unfavorable Substituents | Biological Activity | Reference(s) |
| Pyrrole-2-carboxamide | Carboxamide-N | Bulky, hydrophobic groups (e.g., adamantyl) | Small groups, aromatic groups, secondary amines | Anti-TB (MmpL3 Inhibition) | nih.gov |
| Pyrrole-2-carboxamide | Pyrrole Ring | Phenyl/pyridyl with electron-withdrawing groups | - | Anti-TB (MmpL3 Inhibition) | nih.govnih.gov |
| 1H-Pyrrolo[2,3-b]pyridine | Amide-N | Various substituted aryl and alkyl groups | - | PDE4B Inhibition | nih.gov |
| Pyrrolone | Pyrrole Ring | Methyl groups | No substitution (H) | Antimalarial | nih.gov |
Rational Design and Synthesis of Diverse N-Methyl-1H-pyrrole-2-carboxamide Analogues
The development of novel this compound analogues often employs rational, structure-based design strategies. By leveraging knowledge of the target protein's three-dimensional structure and its binding site, chemists can design molecules with improved affinity and selectivity. nih.gov
A prime example is the design of MmpL3 inhibitors, where a structure-guided strategy based on the MmpL3 crystal structure and a pharmacophore model was used to guide the synthesis of new pyrrole-2-carboxamides. nih.govnih.gov This approach allows for the targeted modification of the scaffold to optimize interactions with specific hydrophobic and hydrophilic pockets within the enzyme's active site. nih.gov
The versatility of the pyrrole scaffold has led to the synthesis of highly complex derivatives. For example, compounds have been developed that incorporate a 1-methyl-1H-pyrrole-2-carboxamide core with additional complex functionalities, such as a morpholine-4-sulfonyl group at the 4-position of the pyrrole ring and a substituted phenyl ring on the carboxamide nitrogen. ontosight.ai Another rationally designed antibacterial agent features a chlorobenzyl group on the pyrrole nitrogen and a substituted propan-2-yl group on the carboxamide nitrogen, resulting in a potent N-methylated derivative. mdpi.comnih.gov
Synthetic routes to these analogues typically involve standard amide bond formation. A common method is the reaction of a pyrrole-2-carboxylic acid ester with a desired amine, often at elevated temperatures, to yield the target carboxamide. semanticscholar.org This straightforward chemistry facilitates the creation of large libraries of compounds for screening and SAR exploration.
Correlation between Structural Features and Biological Efficacy/Selectivity
The extensive SAR studies on this compound and its parent scaffold have established clear correlations between specific structural features and biological outcomes. However, these correlations are highly dependent on the specific biological target.
For Anti-TB Activity (MmpL3 Inhibition): High efficacy is strongly correlated with having a hydrogen bond-donating N-H on the pyrrole ring, a hydrogen bond-donating amide N-H, electron-withdrawing groups on the pyrrole ring, and a large, lipophilic substituent on the carboxamide nitrogen. nih.govnih.gov Methylation of the pyrrole nitrogen breaks this correlation and drastically reduces efficacy. nih.gov
For Antibiofilm Activity (P. aeruginosa): In direct contrast to the anti-TB activity, a positive correlation exists between N-methylation of the pyrrole ring and increased antibiofilm efficacy. researchgate.net
For Lipid-Lowering Activity: The presence of an N-H on the pyrrole ring correlates with better efficacy in reducing cholesterol levels compared to the N-methyl analogue, suggesting a hydrogen bond donation is important for the mechanism of action in this context. semanticscholar.org
For PDE4B Inhibition: The core heterocyclic structure is critical. While substitutions on the amide are tolerated, methylation of the pyrrole nitrogen in a related scaffold leads to a complete loss of activity, indicating a strict structural requirement for the N-H group. nih.gov
These findings underscore a crucial principle in medicinal chemistry: a structural modification that enhances activity for one target can be detrimental for another. The efficacy and selectivity of this compound derivatives are a direct consequence of the precise interplay between their structural features and the unique topology and chemical environment of their respective biological targets.
Emerging Research Directions and Future Perspectives for N Methyl 1h Pyrrole 2 Carboxamide
Development of Advanced Synthetic Strategies for Complex N-Methyl-1H-pyrrole-2-carboxamide Scaffolds
The creation of structurally complex molecules based on the this compound core is pivotal for modulating their biological activity and material properties. Researchers are moving beyond traditional synthetic routes to develop more efficient and versatile strategies.
Multi-Component Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step, aligning with the principles of atom and step economy. nih.govnih.gov Various MCRs have been developed for the synthesis of highly substituted pyrrole (B145914) rings, which can be adapted for the synthesis of this compound derivatives. orientjchem.orgbohrium.comresearchgate.net These reactions often allow for the introduction of multiple diversity points, facilitating the rapid generation of compound libraries for screening purposes.
Catalytic C-H Functionalization: Direct functionalization of the pyrrole ring's C-H bonds is an increasingly important strategy for elaborating the core structure. nih.gov Catalytic systems, particularly those based on transition metals like rhodium and iridium, enable the introduction of aryl, alkyl, and other functional groups at specific positions of the pyrrole nucleus. mdpi.comresearchgate.net For instance, iridium-catalyzed C-H borylation of the pyrrole ring, followed by Suzuki coupling, provides a facile route to 5-aryl-substituted pyrrole-2-carboxylates, which are precursors to the corresponding N-methylcarboxamides. mdpi.com
Advanced Condensation Reactions: The Paal-Knorr and Hantzsch syntheses remain important methods for constructing the pyrrole ring. researchgate.netmdpi.com Modern iterations of these reactions employ novel catalysts, such as heterogeneous catalysts like aluminas, and unconventional reaction conditions to improve yields, reduce reaction times, and enhance substrate scope. mdpi.com Microwave-assisted Paal-Knorr condensation has been shown to be effective in producing tricyclic pyrrole-2-carboxamides with higher yields and shorter reaction times compared to conventional heating. pensoft.net
| Synthetic Strategy | Description | Key Advantages |
| Multi-Component Reactions (MCRs) | One-pot reactions involving three or more starting materials to form a complex product. | High atom economy, step efficiency, and diversity-oriented synthesis. |
| Catalytic C-H Functionalization | Direct introduction of functional groups at C-H bonds of the pyrrole ring using catalysts. | High efficiency, regioselectivity, and access to novel derivatives. |
| Advanced Condensation Reactions | Modern variations of classical pyrrole syntheses (e.g., Paal-Knorr, Hantzsch) using novel catalysts and conditions. | Improved yields, shorter reaction times, and broader substrate scope. |
Design and Evaluation of Hybrid Molecules Incorporating this compound
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a promising approach to developing multifunctional drugs with improved efficacy and reduced side effects. researchgate.net The this compound scaffold is an attractive component for creating such hybrid molecules due to its favorable pharmacological properties.
Anticancer Hybrids: Researchers have designed and synthesized hybrid molecules where the this compound moiety is linked to other anticancer agents. For example, pyrrole-fused pyrimidines and pyrrolo[3,2-e] pensoft.netnih.govdiazepines have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov Another example includes the conjugation of N-methyl-pyrrole carboxamides with anthrapyrazoles to create novel anticancer agents. a2bchem.com
Antimicrobial Hybrids: In the quest for new antibiotics to combat drug-resistant bacteria, hybrid molecules incorporating the this compound scaffold are being explored. For instance, pyrazole-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid and amide derivatives have been synthesized and evaluated for their antimicrobial activity. researchgate.net
Other Hybrid Molecules: The versatility of the this compound scaffold allows for its incorporation into a wide range of hybrid structures. A notable example is a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, which is a structural analog of the antineoplastic agent nocodazole. mdpi.com
| Hybrid Molecule Class | Target Application | Example Scaffold |
| Anticancer | Inhibition of cancer cell growth | Pyrrole-fused pyrimidines, Pyrrolo[3,2-e] pensoft.netnih.govdiazepines |
| Antimicrobial | Treatment of bacterial infections | Pyrazole-conjugated pyrrole amides |
| Other | Varied therapeutic targets | (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate esters |
High-Throughput Screening and Computational Design for Novel this compound Derivatives
The discovery of novel this compound derivatives with desired properties is being accelerated by the integration of high-throughput screening (HTS) and computational design.
Computational Docking and Molecular Modeling: Molecular docking studies are widely used to predict the binding modes of this compound derivatives with their biological targets. nih.govnih.govmdpi.comnih.govebi.ac.uk This approach allows for the rational design of more potent and selective inhibitors. For example, docking studies have been instrumental in understanding the interactions of pyrrole-2-carboxamide derivatives with enzymes such as MmpL3 in Mycobacterium tuberculosis, cyclooxygenase-2 (COX-2), and various protein kinases. nih.govebi.ac.uk
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies are employed to establish a correlation between the structural features of this compound derivatives and their biological activities. rsc.org These models can then be used to predict the activity of yet-to-be-synthesized compounds, thereby guiding lead optimization.
Virtual and Combinatorial Screening: The design of combinatorial libraries of this compound derivatives, coupled with virtual screening, enables the rapid exploration of a vast chemical space. nih.gov This approach helps in identifying promising candidates for synthesis and biological evaluation, saving significant time and resources.
| Computational Technique | Application |
| Molecular Docking | Predicting binding modes and designing potent inhibitors. |
| 3D-QSAR | Correlating molecular structure with biological activity for lead optimization. |
| Virtual Screening | In silico screening of large compound libraries to identify promising candidates. |
Exploration of Unconventional Therapeutic and Material Science Applications
While much of the research on this compound has focused on traditional therapeutic areas, there is growing interest in exploring its potential in unconventional applications.
Sensors and Probes: The pyrrole carboxamide scaffold has been utilized in the development of chemical sensors. For instance, dipyrrole carboxamide derivatives have been shown to act as selective ratiometric probes for the detection of cyanide ions. amazonaws.com Similarly, a pyrrole-based multi-probe sensor has been developed for the detection of various metal ions, including Cu2+, Zn2+, and Hg2+. researchgate.net
Conducting Polymers: The parent heterocycle, pyrrole, is a well-known monomer for the synthesis of conducting polymers. Biocatalytic methods have been developed for the synthesis of polypyrrole powders, colloids, and films, opening up possibilities for the use of functionalized pyrroles, such as this compound, in the creation of novel functional materials with tailored electronic and physical properties. nih.gov
Table of Unconventional Applications
| Application Area | Description |
|---|---|
| Chemical Sensors | Development of selective probes for the detection of ions and small molecules. |
Integration of Green Chemistry Principles in the Synthesis and Application of this compound
The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives to minimize the environmental impact of chemical processes.
Green Solvents and Catalyst-Free Reactions: A significant focus has been on replacing hazardous organic solvents with more environmentally benign alternatives, such as water. semanticscholar.org Moreover, catalyst-free and solvent-free reaction conditions are being developed for the synthesis of pyrrole derivatives, which further reduces waste and energy consumption. researchgate.netresearchgate.net
Energy-Efficient Synthesis: Microwave-assisted and ultrasound-assisted synthesis are emerging as energy-efficient alternatives to conventional heating methods. pensoft.netnih.gov These techniques often lead to shorter reaction times, higher yields, and cleaner reaction profiles. nih.gov
Biocatalysis and Sustainable Feedstocks: The use of enzymes as catalysts (biocatalysis) offers a green and highly selective method for the synthesis of pyrroles. nih.govnih.gov Additionally, there is a growing interest in utilizing renewable resources and biomass for the synthesis of pyrrole derivatives, which aligns with the principles of a sustainable bio-based economy. acs.orgpolimi.it
| Green Chemistry Principle | Application in this compound Synthesis |
| Use of Safer Solvents | Employing water as a reaction medium. |
| Energy Efficiency | Utilizing microwave and ultrasound irradiation to accelerate reactions. |
| Catalysis | Developing reusable heterogeneous catalysts and biocatalysts. |
| Renewable Feedstocks | Synthesizing pyrrole derivatives from biomass and other renewable sources. |
Q & A
Q. What are the primary synthetic routes for N-Methyl-1H-pyrrole-2-carboxamide, and how do reaction conditions influence product purity?
- Methodological Answer : this compound can be synthesized via acid-mediated cyclization of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by methylation. Reaction conditions such as temperature (e.g., 273 K for controlled cyclization) and stoichiometric ratios of reagents (e.g., triethylamine as a base) critically influence yield and purity. For example, dichloromethane as a solvent under nitrogen minimizes side reactions . Validation via HPLC (e.g., >95% purity) and NMR spectroscopy (e.g., δ 2.23 ppm for methyl groups) is recommended .
Q. How can X-ray crystallography be applied to confirm the molecular structure and polymorphism of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS (for structure solution) is standard for resolving molecular conformation and polymorphism. For instance, dihedral angles between pyrrole rings and substituents (e.g., 56.15° for benzene-pyrrole interactions) reveal packing arrangements. Polymorph identification requires comparison of unit cell parameters (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding motifs (e.g., N—H⋯O interactions with R22(10) graph-set motifs) .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- ¹H NMR : Key peaks include aromatic protons (δ 6.7–7.8 ppm for pyrrole) and methyl groups (δ 2.2–2.3 ppm for N-methyl). Coupling constants (e.g., J = 6.0 Hz for adjacent protons) confirm substituent positions .
- LC-MS : Molecular ion peaks (e.g., m/z 392.2 [M+1]) validate molecular weight. Fragmentation patterns (e.g., loss of CO or CH3 groups) aid structural confirmation .
- FT-IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) confirm functional groups .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) enhance the understanding of this compound’s electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and reactive sites. For example, electrophilic substitution at the pyrrole C3 position is favored due to electron-rich aromatic systems. Solvent effects (e.g., polarizable continuum models) refine reaction pathway simulations for nucleophilic additions or oxidations .
Q. What strategies resolve contradictions in biological activity data for pyrrole-2-carboxamide derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., varying IC50 values in enzyme assays) may arise from structural polymorphism or solvent-dependent conformations. Cross-validation via:
- Crystallographic data : Compare active-site binding modes (e.g., via PDB deposition).
- Molecular docking : Use AutoDock Vina to simulate ligand-receptor interactions (e.g., affinity for kinase domains).
- In vitro assays : Repeat under standardized conditions (e.g., PBS buffer vs. DMSO solubility) .
Q. How can synthetic byproducts of this compound be identified and minimized during scale-up?
- Methodological Answer : Byproducts (e.g., over-methylated derivatives or ring-opened intermediates) are identified via:
- HPLC-MS : Track retention times and mass shifts (e.g., +14 Da for methyl adducts).
- Optimization : Adjust catalyst loading (e.g., Cu(II) for selective oxidation) or use flow chemistry to control residence time.
- Purification : Silica gel chromatography (hexane/EtOAc gradients) or recrystallization (dichloromethane/hexane) improves purity .
Q. What role does this compound play in the design of supramolecular assemblies?
- Methodological Answer : The carboxamide group facilitates hydrogen bonding (e.g., N—H⋯O=C interactions) in coordination polymers. For example, co-crystallization with transition metals (e.g., Cu(II)) yields metal-organic frameworks (MOFs) with tunable porosity. Crystal engineering principles (e.g., synthon reproducibility) guide ligand selection for desired topology (e.g., 2D sheets vs. 3D networks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
